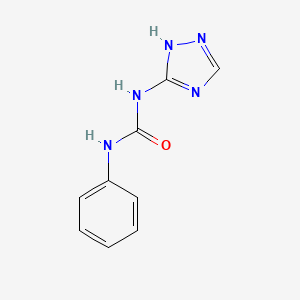

N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea

Beschreibung

Significance of Urea-Triazole Hybrid Scaffolds in Chemical Science

The strategic combination of urea (B33335) and triazole functional groups into a single molecular entity, known as a hybrid scaffold, is a significant approach in modern chemical design. orientjchem.org Heterocyclic compounds, including triazoles, are a cornerstone of medicinal chemistry due to their diverse biological activities. orientjchem.orgresearchgate.net The 1,2,4-triazole (B32235) ring, in particular, is a valued pharmacophore due to its metabolic stability, rigid structure, moderate dipole character, and its capacity for hydrogen bonding. orientjchem.orgresearchgate.net

The urea moiety is also of great importance in drug development. Its N-H groups act as effective hydrogen bond donors, while the carbonyl oxygen serves as an excellent hydrogen bond acceptor, enabling strong and specific interactions with biological targets like proteins and enzymes. mdpi.com The inclusion of a urea group can also enhance the aqueous solubility of a molecule. mdpi.com

By covalently linking these two pharmacophoric units, chemists aim to create hybrid molecules with potentially synergistic or enhanced biological profiles. This molecular hybridization strategy is explored to develop compounds with higher effectiveness and selectivity. orientjchem.org The resulting urea-triazole scaffolds are investigated for a wide range of applications, including as anticancer, antimicrobial, and anticonvulsant agents in medicine, as well as fungicides and plant growth regulators in agriculture. researchgate.netnih.govrjptonline.orgmdpi.com

Historical Context of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea and Related Chemical Entities

The development of urea-triazole compounds is built upon a long history of research into their constituent parts. The parent 1,2,4-triazole ring system was first described and synthesized by Bladin in 1885. orientjchem.orgnih.gov However, significant interest in the broader class of azole compounds for biological applications began much later. A key turning point was the discovery of the antifungal activities of azole derivatives in 1944, which catalyzed extensive research into these heterocycles. nih.gov This line of inquiry eventually led to the introduction of first-generation triazole antifungal drugs like fluconazole (B54011) and itraconazole (B105839) in the 1980s, which demonstrated a broad spectrum of activity and improved safety profiles compared to previous treatments. nih.govsemanticscholar.org

Concurrently, urea derivatives have long been recognized for their biological importance. The urea functional group is a key structural feature in many synthetic drugs, particularly in anticancer therapies where compounds like Sorafenib have shown significant clinical efficacy. mdpi.com The concept of combining these distinct, biologically active moieties—triazole and urea—is a more recent strategy in chemical research. This approach of molecular hybridization aims to leverage the favorable properties of each component to design novel compounds with unique activities. orientjchem.org

Overview of Academic Research Trajectories for N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea

Academic research on N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea and its analogs has primarily focused on exploring its biological activities for potential applications in medicine and agriculture.

Medicinal Chemistry Research In the field of medicinal chemistry, investigations have centered on the antimicrobial and anticancer potential of this class of compounds.

Antimicrobial Activity: Researchers have synthesized and evaluated various urea and thiourea (B124793) derivatives containing the 1,2,4-triazole moiety for their activity against microbial pathogens. orientjchem.orgnih.gov For instance, a study by Bedia Kocyigit-Kaymakcioglu et al. synthesized a series of novel urea and thiourea derivatives incorporating the 1,2,4-triazole ring and tested their antifungal properties. The research highlights the potential of this chemical scaffold in developing new antimicrobial agents. rjptonline.org The table below shows the antifungal activity of some related 1,2,4-triazole derivatives against various plant pathogens, indicating the general potential of the scaffold.

| Compound ID | Fungus | Activity (%) at 100 µg/mL |

| 3a | Phomopis obscurans | 99 |

| Phomopis viticola | 99 | |

| 3b | Colletotrichum fragariae | 99 |

| Colletotrichum gloeosporioides | 99 | |

| 4a | Botrytis cinerea | 99 |

| Colletotrichum fragariae | 99 | |

| 4b | Colletotrichum fragariae | 99 |

| Colletotrichum gloeosporioides | 99 | |

| Data sourced from a study on substituted urea and thiourea derivatives containing 1,2,4-triazole moieties. nih.gov |

Anticonvulsant Activity: The 1,2,4-triazole ring is a key component in various compounds studied for anticonvulsant properties. A study on N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, which are structurally related to the subject compound, demonstrated significant anticonvulsant activity in animal models. The activity is believed to be associated with an increase in the content of the inhibitory neurotransmitter GABA in the brain. mdpi.com

Agricultural Chemistry Research In agriculture, the focus has been on the development of triazole derivatives as pesticides and plant growth regulators. bohrium.com

Fungicidal Activity: Triazole compounds, often referred to as conazoles, are a major class of fungicides used extensively to protect crops. rjptonline.org Research has continually explored new triazole derivatives to combat plant pathogens.

Plant Growth Regulation: Phenylurea derivatives are recognized as potent plant growth regulators that can exhibit cytokinin-like activity. researchgate.net Research into compounds such as N-phenyl-N'-[6-(2-chlorobenzothiazol)-yl] urea, a related urea-type molecule, has shown its effectiveness in inducing green callus formation in tissue culture, demonstrating the potential of this chemical class in plant biotechnology. researchgate.net

Structure

3D Structure

Eigenschaften

CAS-Nummer |

55424-82-3 |

|---|---|

Molekularformel |

C9H9N5O |

Molekulargewicht |

203.20 g/mol |

IUPAC-Name |

1-phenyl-3-(1H-1,2,4-triazol-5-yl)urea |

InChI |

InChI=1S/C9H9N5O/c15-9(13-8-10-6-11-14-8)12-7-4-2-1-3-5-7/h1-6H,(H3,10,11,12,13,14,15) |

InChI-Schlüssel |

UAGYEVRJKDMCFA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC=NN2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of N Phenyl N 1h 1,2,4 Triazol 3 Yl Urea and Its Derivatives

Established Synthetic Routes for N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea

The construction of the N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea molecule relies on established methods for forming both the urea (B33335) linkage and the 1,2,4-triazole (B32235) ring. Key starting materials typically include a phenyl-containing component (like phenyl isocyanate) and a triazole precursor (like 3-amino-1,2,4-triazole).

Multi-component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, represent an efficient strategy for synthesizing complex molecules like triazole-urea hybrids. nih.gov While a specific one-pot MCR for N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea is not extensively detailed, the principles of MCRs are applied to create related structures. For instance, MCRs involving 3-amino-1,2,4-triazole, various aldehydes, and isonitriles have been used to generate diverse 1,2,4-triazole-containing scaffolds. researchgate.net This approach is valued for its high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. scispace.com

Condensation Reactions (e.g., Phenyl Isothiocyanate and 3-Amino-1,2,4-triazole)

A primary and straightforward method for synthesizing N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea is the condensation reaction between 3-amino-1,2,4-triazole and phenyl isocyanate. nih.gov In this reaction, the nucleophilic amino group of the triazole attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the urea linkage.

While the outline mentions phenyl isothiocyanate, its reaction with 3-amino-1,2,4-triazole would yield the corresponding thiourea (B124793), N-phenyl-N'-(1H-1,2,4-triazol-3-yl)thiourea. scispace.com However, the synthesis of the urea analog follows the same principle using phenyl isocyanate. The reaction is typically carried out in an appropriate solvent, and various substituted phenyl isocyanates can be used to produce a range of derivatives. nih.govresearchgate.net

Table 1: Example of Condensation Reaction Conditions

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

|---|---|---|---|---|

| 3-amino-1,2,4-triazole | p-chlorophenyl isocyanate | N-(4-chlorophenyl)-N'-(1H-1,2,4-triazol-3-yl)urea | Reflux in solvent | Not specified |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. scielo.org.za This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher product yields and purity compared to conventional heating methods. wikipedia.orgnih.gov The synthesis of 1,2,4-triazole derivatives has benefited greatly from this technology. researchgate.net For instance, the cyclization steps in forming the triazole ring or the condensation to form the urea linkage can be expedited under microwave irradiation. scielo.org.zascielo.org.za This method offers a green chemistry approach, often requiring less solvent and energy. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a 1,2,4-Triazole Derivative

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Condensation/Cyclization | Conventional Heating | 290 minutes | 78% | nih.gov |

| Condensation/Cyclization | Microwave Irradiation | 10-25 minutes | 97% | nih.gov |

Classical Urea-Triazole Cyclization Methods (e.g., Pellizzari, Einhorn-Brunner Modifications)

Classical organic reactions provide the foundational routes to the 1,2,4-triazole core. Although these methods may not directly yield the final urea-substituted product in one step, they are crucial for synthesizing the triazole ring itself, which can then be functionalized.

Pellizzari Reaction : Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide and an acyl hydrazide at high temperatures to form a 1,2,4-triazole. scispace.comwikipedia.org The reaction proceeds through the formation of an acyl amidrazone intermediate, which then undergoes cyclization with the elimination of water. utar.edu.my While effective, this method often requires harsh conditions and may result in low yields, though microwave irradiation has been shown to improve both reaction time and yield. wikipedia.org

Einhorn-Brunner Reaction : This reaction synthesizes 1,2,4-triazoles from the condensation of imides with hydrazines in the presence of a weak acid. scispace.comwikipedia.org The reaction can produce a mixture of isomeric triazoles if the imide is unsymmetrical. en-academic.com Like the Pellizzari reaction, it is a fundamental method for creating the triazole heterocycle. wikipedia.org

These classical methods are essential for creating the core 3-amino-1,2,4-triazole scaffold, which is a key precursor for the final condensation step to form N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea.

Derivatization Strategies for N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea Analogues

To explore the chemical space and optimize the properties of the lead compound, various derivatization strategies are employed. A common approach is to introduce substituents onto the phenyl ring of the molecule.

Substitutions on the Phenyl Moiety

Introducing various functional groups onto the phenyl ring of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea allows for the systematic investigation of structure-activity relationships. This is typically achieved by using appropriately substituted starting materials, such as a range of substituted phenyl isocyanates or anilines, in the condensation step. researchgate.netresearchgate.net Researchers have synthesized libraries of these analogues with different substituents (e.g., chloro, fluoro, methyl, methoxy) at the ortho, meta, and para positions of the phenyl ring. researchgate.netnih.govscipublications.com These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn can affect its biological activity.

Table 3: Examples of Synthesized N-(substituted phenyl)-N'-(triazolyl)urea Derivatives

| Derivative Name | Phenyl Substituent | Yield | Reference |

|---|---|---|---|

| N-(o-chlorophenylformyl)-N'-5-(3-carboxy-1H-1,2,4-triazolyl)urea | ortho-chloro | Not specified | researchgate.net |

| N-(o-bromophenylformyl)-N'-5-(3-carboxy-1H-1,2,4-triazolyl)urea | ortho-bromo | Not specified | researchgate.net |

| N-(p-methylphenylformyl)-N'-5-(3-carboxy-1H-1,2,4-triazolyl)urea | para-methyl | Not specified | researchgate.net |

| 4-(5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl)-N-m-tolylpiperazine-1-carboxamide | meta-methyl (on N-tolyl) | Not specified | scipublications.com |

| N-((1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | 2,3-dimethyl | 86% | nih.gov |

Modifications of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is a versatile scaffold that allows for various chemical modifications, including alkylation, acylation, and Mannich reactions, to produce a diverse range of derivatives.

Alkylation: The nitrogen atoms of the 1,2,4-triazole ring are susceptible to electrophilic substitution. nih.gov Alkylation of 1,2,4-triazoles can lead to the formation of N1 and N4-alkylated isomers. researchgate.net The regioselectivity of this reaction is often influenced by the reaction conditions, such as the base and solvent used. For instance, the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base has been shown to favor the synthesis of 1-substituted-1,2,4-triazoles in high yields. researchgate.net Microwave-assisted synthesis in the presence of an ionic liquid has also been developed as a regioselective protocol for the N1-alkylation of 1,2,4-triazole. researchgate.net

Acylation: Acylation of the 1,2,4-triazole ring can be achieved using acyl chlorides or anhydrides. This modification introduces a carbonyl group, which can serve as a handle for further functionalization or can directly influence the biological properties of the molecule. For example, N-acyl derivatives of 4-amino-1,2,4-triazole (B31798) have been synthesized by reacting the corresponding Schiff base with acetyl chloride. chemmethod.com

Mannich Reactions: The Mannich reaction provides a pathway to introduce aminomethyl groups onto the 1,2,4-triazole ring. This reaction typically involves the condensation of an amine, formaldehyde, and a compound with an active hydrogen, such as the N-H of the triazole ring. nih.gov These Mannich bases can exhibit a range of biological activities. researchgate.net For instance, Mannich bases of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antimicrobial properties. nih.gov

Chemical Modifications of the Urea Linkage

The urea linkage in N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea is another key site for chemical modification, allowing for the synthesis of analogs such as thioureas and guanidines.

Synthesis of Thiourea Analogs: Thiourea derivatives can be prepared by reacting an appropriate amine with an isothiocyanate. analis.com.my For instance, a series of thiourea derivatives containing 1,2,4-triazole moieties were synthesized by reacting thiocarbohydrazide (B147625) with substituted thiourea compounds in an oil bath at elevated temperatures. nih.govresearchgate.net These thiourea analogs often exhibit distinct biological activities compared to their urea counterparts. researchgate.netnih.gov

Synthesis of Guanidine (B92328) Analogs: While direct conversion of the urea to a guanidine is less common, guanidine-containing analogs can be synthesized through multi-step reaction sequences. These modifications significantly alter the electronic and hydrogen bonding properties of the linker, which can impact biological target interactions.

Click Chemistry Applications in N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of 1,2,3-triazole-containing ureas. nih.govmdpi.com This reaction is highly efficient and regioselective, typically yielding 1,4-disubstituted 1,2,3-triazoles. nih.gov The resulting triazole ring can act as a stable linker connecting the urea functionality to other molecular fragments. nih.gov This approach allows for the rapid generation of diverse compound libraries for screening purposes. nih.govresearchgate.net For example, a two-step procedure involving the reaction of substituted alkynes with in-situ formed azidomethanol to yield 4-substituted triazoles, followed by carbamoylation, has been used to create substituted triazole ureas. researchgate.net

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted Alkynes, Azidomethanol | Not specified | 4-substituted 1,2,3-triazole ureas | researchgate.net |

| Terminal Alkynes, Organic Azides | Copper(I) | 1,4-disubstituted 1,2,3-triazoles | nih.govnih.gov |

| Propargyl Amine, 4-chloro-3-trifluoromethylphenyl isocyanate, Substituted Anilines | CuSO₄·5H₂O, Ascorbic Acid | 1,2,3-triazole-cored aryl ureas | nih.gov |

Reactions with Electrophilic Synthons (e.g., Maleimides)

The N-H protons on the 1,2,4-triazole ring and the urea linkage of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea can react with electrophilic synthons like maleimides. This Michael addition reaction results in the formation of a covalent adduct, which can be a strategy for designing targeted covalent inhibitors. The reactivity of the triazole and urea nitrogens towards such electrophiles depends on their nucleophilicity, which can be modulated by the surrounding chemical environment.

Reaction Mechanisms and Pathways in N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea Synthesis

The synthesis of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea and its derivatives often involves the formation of the 1,2,4-triazole ring as a key step. Several classical methods are employed for this purpose.

From Amidrazones and Imidates: One common pathway involves the cyclization of amidrazones or imidates. frontiersin.org For example, the reaction of a carboxylic acid hydrazide with an appropriate reagent can lead to an intermediate that cyclizes to form the 1,2,4-triazole ring.

Einhorn-Brunner Reaction: This method involves the condensation of a hydrazine (B178648) or a monosubstituted hydrazine with a diacylamine in the presence of a weak acid to form a 1,2,4-triazole. scispace.com

Pellizzari Reaction: The Pellizzari reaction involves the reaction of an amide with an acyl hydrazide to yield a 1,2,4-triazole derivative. scispace.com

A general and widely used method for synthesizing unsymmetrical urea derivatives involves the reaction of an isocyanate with an amine nucleophile. nih.gov For instance, reacting 3-amino-1H-1,2,4-triazole with phenyl isocyanate would yield the target compound. The isocyanate itself can be generated in situ from an amine by reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene. nih.govmdpi.com

| Reaction Name | Key Reactants | General Product | Reference |

|---|---|---|---|

| Einhorn-Brunner Reaction | Hydrazine/Monosubstituted Hydrazine, Diacylamine | 1,2,4-Triazole | scispace.com |

| Pellizzari Reaction | Amide, Acyl Hydrazide | 1,2,4-Triazole Derivative | scispace.com |

| From Thiosemicarbazides | Acyl Thiosemicarbazide | 3-Aryl-5-mercapto-1,2,4-triazoles | frontiersin.org |

Green Chemistry Principles in N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea Synthesis

The application of green chemistry principles to the synthesis of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea and its derivatives aims to reduce the environmental impact of chemical processes. jmrionline.com This includes the use of less hazardous solvents, alternative energy sources, and catalytic methods.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of 1,2,4-triazole derivatives. jmrionline.comresearchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. jmrionline.com

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can promote chemical reactions. Ultrasound has been used in the synthesis of 1,2,3-triazole derivatives via click chemistry, often resulting in reduced reaction times and improved yields. nih.gov

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key aspect of green chemistry. nih.gov For example, a bifunctional ionic liquid catalyst, choline (B1196258) chloride-CuCl, has been shown to be highly active for the Huisgen cycloaddition in water. nih.gov

Catalytic Methods: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. Copper-catalyzed click chemistry is an excellent example of a highly efficient catalytic process for triazole synthesis. nih.govmdpi.com More recently, visible-light-mediated catalytic systems are being developed for the synthesis of triazole derivatives, which avoids the need for metal catalysts and hazardous solvents. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization of N Phenyl N 1h 1,2,4 Triazol 3 Yl Urea and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea and its analogues is characterized by distinct signals corresponding to the protons of the phenyl, urea (B33335), and triazole moieties. The chemical shifts (δ) of these protons are influenced by their electronic environment.

Protons of the urea group (NH) typically appear as broad singlets in the downfield region of the spectrum, often between δ 9.0 and 12.0 ppm, due to hydrogen bonding and exchange phenomena. mdpi.com For instance, in related urea derivatives, these NH protons have been observed as two distinct singlets, such as at 9.42 and 9.09 ppm. mdpi.com The proton attached to the triazole ring nitrogen (NH) also resonates at a very low field, sometimes above δ 12.0 ppm. urfu.ru

The aromatic protons of the phenyl group typically resonate in the range of δ 7.0–8.0 ppm. mdpi.commdpi.com The specific multiplicity and chemical shift depend on the substitution pattern on the phenyl ring. For an unsubstituted phenyl group, the signals often appear as a complex multiplet.

The proton on the C5 carbon of the 1,2,4-triazole (B32235) ring is typically observed as a singlet in the downfield region, often between δ 8.2 and 9.3 ppm. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for N-phenyl-N'-(1,2,4-triazol-3-yl)urea Analogues

| Proton Type | Chemical Shift (δ) Range (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Triazole-NH | > 12.0 | Broad Singlet | urfu.ru |

| Urea-NH | 9.0 - 10.5 | Broad Singlet(s) | mdpi.com |

| Triazole-CH | 8.2 - 9.3 | Singlet | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon of the urea group is a key diagnostic signal, appearing significantly downfield, typically in the range of δ 150–170 ppm. mdpi.com

The carbon atoms of the 1,2,4-triazole ring exhibit characteristic chemical shifts. The C3 and C5 carbons, being attached to nitrogen atoms, resonate in the downfield region, generally between δ 140 and 160 ppm. urfu.rumdpi.com For example, in N-(4-(1H-1,2,4-triazol-1-yl)phenyl) derivatives, the triazole carbons appear around δ 152.7 and 142.5 ppm. mdpi.com

The aromatic carbons of the phenyl ring typically appear in the δ 115–140 ppm range. mdpi.com The carbon attached to the urea nitrogen (ipso-carbon) is shifted slightly downfield compared to the other phenyl carbons.

Table 2: Representative ¹³C NMR Chemical Shifts for N-phenyl-N'-(1,2,4-triazol-3-yl)urea Analogues

| Carbon Type | Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|

| Urea C=O | 150 - 170 | mdpi.com |

| Triazole C3/C5 | 140 - 160 | urfu.rumdpi.com |

| Phenyl C-ipso | 135 - 140 | mdpi.com |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes correlations between protons that are coupled to each other, typically over two or three bonds. This is particularly useful for assigning the protons within the phenyl ring by tracing the spin-spin coupling network.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the triazole CH proton signal can be correlated to its corresponding carbon signal, and the phenyl protons to their respective carbons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons over two or three bonds. This technique is critical for establishing the connectivity between the different fragments of the molecule. For instance, correlations would be expected between the urea NH protons and the urea carbonyl carbon, the ipso-carbon of the phenyl ring, and the C3 carbon of the triazole ring. ipb.pt Similarly, the triazole CH proton would show correlations to the C3 and C5 carbons of the triazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea displays several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: The N-H stretching vibrations of the urea and triazole groups typically appear as a broad band or multiple sharp bands in the region of 3100–3400 cm⁻¹. mdpi.com

C=O Stretching (Amide I band): The carbonyl (C=O) stretching vibration of the urea moiety is a strong and prominent band, typically observed in the range of 1650–1700 cm⁻¹. mdpi.com

N-H Bending (Amide II band): The N-H bending vibration coupled with C-N stretching is found around 1550–1620 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the triazole ring and the C=C bonds of the phenyl ring occur in the 1400–1600 cm⁻¹ region. rdd.edu.iq

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the triazole C-H stretch may also appear in this region. rdd.edu.iq

Table 3: Key FTIR Absorption Bands for N-phenyl-N'-(1,2,4-triazol-3-yl)urea Analogues

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| N-H (Urea, Triazole) | Stretching | 3100 - 3400 | Medium-Strong, Broad | mdpi.com |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | rdd.edu.iq |

| C=O (Urea) | Stretching (Amide I) | 1650 - 1700 | Strong | mdpi.com |

| N-H (Urea) | Bending (Amide II) | 1550 - 1620 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While no specific Raman spectra for N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea were found, the expected characteristic bands can be inferred from its structure. Raman spectra are particularly sensitive to symmetric vibrations and bonds involving non-polar groups.

Key expected signals would include the symmetric stretching of the aromatic ring, which typically gives a strong band around 1000 cm⁻¹ (ring breathing mode). The C=O stretching of the urea would also be visible, though potentially weaker than in the FTIR spectrum. The symmetric vibrations of the triazole ring would also produce characteristic signals. For related triazole-thiol molecules, Raman spectra have been recorded and analyzed, showing characteristic ring vibrations and functional group signals. researchgate.net A detailed Raman analysis would aid in a more complete vibrational assignment when used in conjunction with FTIR data.

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a cornerstone for the structural analysis of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea and its analogues, providing critical information on molecular weight and elemental composition, and offering insights into the compound's structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique frequently employed to confirm the molecular weight of synthesized triazole-urea compounds. The technique is particularly useful for these compounds due to their polarity. In ESI-MS analysis, prominent protonated molecular ions [M+H]⁺ are typically observed, confirming the successful synthesis and molecular mass of the target molecule. nih.gov For instance, in the analysis of various N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, which share structural similarities, the ESI-MS spectra consistently show the [M+H]⁺ peak, validating their respective molecular weights. mdpi.com At higher concentrations, the formation of adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, as well as dimer and trimer ions, can also be observed. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea and its analogues. By providing highly accurate mass measurements, HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The successful synthesis of various 1,2,3-triazole-cored structures tethering aryl urea has been confirmed using HRMS, where the experimentally measured mass is compared to the calculated theoretical mass. nih.gov The close correlation between the found and calculated m/z values provides definitive evidence of the compound's chemical formula. mdpi.commdpi.com

Below is a table showcasing HRMS data for several analogues containing the triazole and phenyl-amide/urea functionalities.

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide | C₁₅H₁₃N₄O⁺ | 265.1084 | 265.1090 |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-chlorobenzamide | C₁₅H₁₂ClN₄O⁺ | 299.0694 | 299.0705 |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-chlorobenzamide | C₁₅H₁₂ClN₄O⁺ | 299.0694 | 299.0702 |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-fluorobenzamide | C₁₅H₁₂FN₄O⁺ | 283.0990 | 283.0999 |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-fluorobenzamide | C₁₅H₁₂FN₄O⁺ | 283.0990 | 283.0998 |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide | C₁₆H₁₂F₃N₄O⁺ | 333.0958 | 333.0967 |

Data compiled from reference mdpi.com

Fragmentation Pattern Analysis

Analysis of the fragmentation patterns generated by techniques such as collision-induced dissociation (CID) provides valuable structural information about the molecule. For phenylurea compounds, common fragmentation pathways involve the cleavage of the urea bridge. nih.gov Studies on related 1,2,4-triazole-3-thiones, which are precursors in the synthesis of many active compounds, have established detailed fragmentation pathways. researchgate.netnuph.edu.ua The fragmentation of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea would be expected to involve initial cleavage at the N-C bonds of the urea moiety, leading to the formation of ions corresponding to the phenyl isocyanate radical cation and the 3-amino-1H-1,2,4-triazole fragment, or their respective equivalents. Further fragmentation of the triazole ring can also occur, providing characteristic ions that help to confirm the heterocyclic portion of the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic transitions observed in these compounds are crucial for understanding their photochemical properties and are influenced by the molecular environment and solvent polarity.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) analysis of analogues provides unambiguous proof of their molecular structure. mdpi.comresearchgate.net For instance, the crystal structure of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, a related compound, was determined by SCXRD. nih.gov The analysis revealed an orthorhombic crystal system and provided detailed information about the molecular conformation. A key finding in such structures is often the relative orientation of the phenyl and triazole rings. In the case of the ethanone (B97240) analogue, the rings are nearly perpendicular, with a dihedral angle of 88.72 (4)°. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds and, in some cases, π-π stacking interactions between the aromatic and heterocyclic rings. nih.gov This detailed structural information is vital for understanding structure-activity relationships and for computational modeling studies.

Below is a table summarizing the crystallographic data for the analogue 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone.

| Parameter | Value |

| Chemical Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 9.3129 (2) |

| b (Å) | 8.11660 (10) |

| c (Å) | 24.0475 (4) |

| V (ų) | 1817.73 (5) |

| Z | 8 |

| Temperature (K) | 120 (2) |

| Dihedral Angle (Phenyl-Triazole) | 88.72 (4)° |

Data from reference nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data, a detailed and accurate description of the crystal packing and intermolecular interactions for N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea is not possible. A proper analysis would require precise knowledge of the spatial arrangement of molecules within the crystal lattice. This would allow for the identification and characterization of non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the supramolecular architecture and influence the compound's physical properties.

While studies on analogous 1,2,4-triazole derivatives often reveal the presence of hydrogen bonding involving the triazole ring nitrogens and the urea moiety, and potential π-π stacking interactions between aromatic rings, such assumptions cannot be specifically applied to N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea without direct experimental evidence.

A data table summarizing key crystallographic parameters and intermolecular interaction geometries cannot be generated in the absence of a solved crystal structure.

Chiroptical Spectroscopy

The applicability of chiroptical spectroscopy to N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea is contingent on the existence of chiral derivatives of this compound. Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study non-superimposable mirror-image molecules (enantiomers). As N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea itself is not chiral, this section would only be relevant if chiral analogues have been synthesized and analyzed.

A thorough search of the scientific literature did not reveal any studies on the chiroptical properties of chiral derivatives of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea. Therefore, no information or data tables related to their specific rotation or circular dichroism spectra can be presented.

Theoretical and Computational Chemistry Studies of N Phenyl N 1h 1,2,4 Triazol 3 Yl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure to determine its energy and wavefunction, from which various properties can be derived.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. zsmu.edu.ua This approach offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of N-phenyl-N'-(1H-1,2,4-triazol-3-yl)urea. DFT calculations can be used to optimize the molecule's geometry, calculate its vibrational frequencies, and explore its electronic properties and reactivity. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A small energy gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. researchgate.net For N-phenyl-N'-(1H-1,2,4-triazol-3-yl)urea, analysis of the HOMO and LUMO would reveal the distribution of electron density and identify the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for N-phenyl-N'-(1H-1,2,4-triazol-3-yl)urea This table is for illustrative purposes to show how data from a DFT calculation would be presented. Actual values require a specific computational study.

Parameter Energy (eV) Description EHOMO *Value* Energy of the Highest Occupied Molecular Orbital ELUMO *Value* Energy of the Lowest Unoccupied Molecular Orbital Energy Gap (ΔE) *Value* LUMO-HOMO energy difference

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.net The map uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential. researchgate.net

For N-phenyl-N'-(1H-1,2,4-triazol-3-yl)urea, an MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the urea (B33335) group, identifying them as sites for electrophilic interaction. Conversely, the hydrogen atoms attached to the nitrogens would exhibit positive potential, marking them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule by localizing electrons into specific atomic and bonding orbitals. This method calculates the net charge on each atom, offering insights into the molecule's polarity and the nature of its chemical bonds.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are often more computationally demanding than DFT but can provide a different perspective on the electronic structure. While DFT is generally preferred for its efficiency in handling electron correlation, ab initio calculations can be valuable for benchmarking results and for systems where DFT functionals may be less reliable. Applying these methods to N-phenyl-N'-(1H-1,2,4-triazol-3-yl)urea would involve solving the Schrödinger equation from first principles to obtain its electronic energy and wavefunction.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules over time. nih.govpensoft.net Molecular Dynamics (MD) simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. jppres.com

An MD simulation of N-phenyl-N'-(1H-1,2,4-triazol-3-yl)urea, typically in a simulated solvent environment like water, would reveal its conformational flexibility, stability, and how it interacts with surrounding molecules. pensoft.net This technique is particularly useful for understanding how the molecule might bind to a biological target, such as a protein receptor. nih.gov By simulating the ligand-receptor complex, researchers can analyze the stability of the interaction, identify key binding residues, and calculate the binding free energy, providing critical information for drug design and development. pensoft.netjppres.com

Table 2: List of Compounds Mentioned

Compound Name N-phenyl-N'-(1H-1,2,4-triazol-3-yl)urea

Molecular Dynamics (MD) for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea and its derivatives, MD simulations provide crucial insights into their conformational flexibility and stability, which are essential for their interaction with biological targets.

Simulations have been employed to assess the stability of ligand-receptor complexes. For instance, in studies of related triazole derivatives, MD simulations of up to 100 nanoseconds have been performed to monitor the root-mean-square deviation (RMSD) of the complex. A stable RMSD, often fluctuating within a narrow range (e.g., 0.2 nm), indicates that the ligand remains securely bound within the receptor's active site, confirming the stability of the complex. mdpi.compensoft.net The root-mean-square fluctuation (RMSF) is another critical parameter analyzed to determine the flexibility of individual amino acid residues in the protein upon ligand binding. nih.gov Significant changes in RMSF values can highlight key residues involved in the interaction and structural adaptations induced by the ligand. nih.gov

These simulations can also reveal how specific structural moieties, such as the 1H-1,2,3-triazole group in some analogues, contribute to binding. For example, this group can be "sandwiched" in a hydrophobic interlayer of a protein, such as one composed of phenylalanine residues, significantly impacting the ligand's biological activity. nih.gov The stability of these interactions is further evaluated by calculating the binding free energy using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, which has shown a positive correlation with the biological activity of inverse agonists. nih.gov

Ligand-Target Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the binding mechanisms of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea analogues and identifying potential biological targets.

Docking studies have been performed on various enzymes, including those involved in oxidative stress regulation and cancer-related pathways. pensoft.netpensoft.net In these simulations, the ligand is typically treated as flexible, while the receptor is often kept rigid to find the best conformational fit within the active site. pensoft.netpensoft.net The results are evaluated based on binding energy scores, which indicate the affinity of the ligand for the target. pensoft.net For example, docking of 1,2,4-triazole (B32235) derivatives into the active sites of enzymes like checkpoint kinase 1 has shown favorable binding energies compared to native ligands or standard reference compounds like hydroxyurea. jppres.com

These simulations can elucidate key interactions, such as hydrogen bonding and hydrophobic contacts, between the ligand and amino acid residues in the active site. For instance, the sulfonamide moiety in some urea-linked triazole hybrids has been shown to interact effectively with the Zn2+ ion in the active site of carbonic anhydrase isoforms, while the phenyl triazole tail engages in hydrophilic and hydrophobic interactions with surrounding residues. ekb.egresearchgate.net

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Urea Linked 1,2,3-Triazole-Benzenesulfonamide Hybrid | hCA IX | -6.9682 | His94, His96, His119, Thr199, Thr200 |

| Urea Linked 1,2,3-Triazole-Benzenesulfonamide Hybrid | hCA XII | -5.5453 | His94, His96, His119, Val121, Thr200 |

| N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB) | Checkpoint Kinase 1 (2YWP) | -67.19 | Not Specified |

Protein-Ligand Interaction Profiling

Protein-ligand interaction profiling is a crucial step that follows molecular docking and dynamics simulations. It involves a detailed analysis of the non-covalent interactions that stabilize the ligand within the binding site of the protein. Tools like the Protein-Ligand Interaction Profiler (PLIP) are used to automatically detect and visualize these interactions. biorxiv.org

The types of interactions frequently observed for urea and triazole-containing compounds include:

Hydrogen Bonds: The urea moiety is a proficient hydrogen bond donor and acceptor. The nitrogen atoms can act as donors, while the oxygen atom acts as an acceptor. mdpi.com For example, the urea moiety can form dual hydrogen bonds with the side chains of glutamic acid and aspartic acid residues. mdpi.com

Hydrophobic Interactions: The phenyl and triazole rings often engage in hydrophobic interactions with nonpolar residues of the protein, contributing significantly to binding affinity. biorxiv.org

π-π Stacking: The aromatic rings of the ligand can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. mdpi.com

Analysis of numerous diaryl urea-protein complexes has revealed that the diaryl urea moiety is responsible for a significant number of non-bonded π interactions, highlighting the importance of this structural feature for binding. mdpi.com Profiling these interactions helps in understanding the structural basis of ligand binding and provides valuable information for the design of more potent and selective inhibitors. biorxiv.org

Tautomeric Equilibrium Investigations

The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, a phenomenon that is critical for its chemical reactivity and interaction with biological macromolecules. researchgate.net Theoretical modeling, often combined with spectroscopic methods, is employed to study the tautomeric equilibrium of 1,2,4-triazole derivatives. researchgate.net

Quantum-chemical calculations are used to determine the relative stability of possible tautomers. researchgate.net These studies have shown that for many 3,5-disubstituted 1,2,4-triazoles, the 1H-tautomer is generally the most stable form. The position of the tautomeric equilibrium can be influenced by the nature of the substituents on the triazole ring. researchgate.net For instance, in 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the 5-amino-1H-1,2,4-triazole tautomer was found to be predominant. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Analogues

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of lead compounds. In silico ADME prediction provides a rapid and cost-effective way to assess the drug-likeness of analogues of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea.

Various computational models are used to predict properties such as oral bioavailability, blood-brain barrier permeability, and adherence to Lipinski's rule of five. mdpi.comekb.eg For example, studies on 1,2,3-triazole-based compounds have predicted that many of them are orally bioavailable. ekb.eg Similarly, pharmacokinetic predictions for a thiourea (B124793) derivative showed good gastrointestinal absorption and a reasonable half-life. jppres.com

These predictions help in identifying potential liabilities early in the drug development process and guide the chemical modification of lead compounds to improve their ADME profiles. jetir.orgnih.govpensoft.net

| Compound Class | Predicted Oral Bioavailability | Blood-Brain Barrier Permeation | Lipinski's Rule of Five Compliance |

|---|---|---|---|

| 1,2,3-Triazole-based compounds | Yes (for most analogues) | Yes (for some analogues) | Generally compliant |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Good GIT absorption | No | Compliant |

| Stilbene linked 1,2,3-triazoles | Data not specified | Data not specified | Generally compliant |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. This model can then be used as a 3D query to search large compound libraries for novel molecules with similar features, a process known as virtual screening.

For classes of compounds that include the triazole scaffold, pharmacophore models have been developed to identify key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For instance, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors based on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives was generated to understand their selective inhibitory activity. nih.gov

Virtual screening campaigns using such pharmacophore models, often in conjunction with structure-based methods like molecular docking, have successfully identified novel hit compounds with desired biological activities. nih.gov This integrated computational approach accelerates the discovery of new lead compounds for various therapeutic targets. nih.gov

Mechanistic Investigations of N Phenyl N 1h 1,2,4 Triazol 3 Yl Urea Biological Interactions Pre Clinical Research Focus

Elucidation of Molecular Mechanisms of Action

The mechanism of action for derivatives of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea is predominantly understood through their interaction with specific biomolecular targets. These interactions are explored using a combination of enzymatic assays, cell-based studies, and computational modeling to characterize their inhibitory potential and effects on cellular functions.

The N-phenyl-N'-(1,2,4-triazol-3-yl)urea framework is a key feature in several classes of enzyme inhibitors. The specific nature of the inhibition, including potency and selectivity, is often fine-tuned by adding various substituents to the core structure.

Derivatives based on the phenyl-triazole scaffold have been developed as potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. nih.govacs.org STS catalyzes the hydrolysis of steroid sulfates to their active forms, and its inhibition is a therapeutic strategy for conditions like breast cancer. semanticscholar.org

Research has focused on sulfamoylated derivatives, where the core structure is believed to mimic the natural steroidal substrates of STS. nih.gov Studies on a series of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol sulfamate (B1201201) derivatives showed that substitutions on the terminal phenyl ring significantly influence inhibitory activity. For instance, adding fluorine atoms at the meta positions of the terminal aromatic ring enhanced inhibitory properties. The most active compound in one study, 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate, demonstrated an IC₅₀ value of 36.78 nM. nih.gov Another series based on a 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate scaffold also yielded potent STS inhibitors. Within this series, the compound 6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate (3L) was identified as a highly promising candidate, with an IC₅₀ value of 15.97 nM. nih.govresearchgate.net

Table 1: Inhibition of Steroid Sulfatase (STS) by Phenyl-Triazole Derivatives

| Compound Name | Scaffold | IC₅₀ (nM) |

|---|---|---|

| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol sulfamate | 36.78 nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme and a target in cancer immunotherapy. researchgate.netnih.gov It catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.gov The depletion of tryptophan and the accumulation of kynurenine metabolites suppress the anti-tumor immune response.

A series of novel compounds combining N,N-diphenylurea and 1,2,3-triazole structures were synthesized and evaluated as potential IDO1 inhibitors. researchgate.netnih.gov In one study, the most potent compound from this series exhibited an IC₅₀ value of 0.75 μM. nih.gov Further research into 4,5-disubstituted 1,2,3-triazole derivatives led to the identification of even more potent and selective IDO1 inhibitors, with IC₅₀ values in the low nanomolar range. researchgate.net These findings underscore the potential of the phenyl-triazol-urea scaffold in the design of effective IDO1 inhibitors for cancer therapy.

Table 2: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) by Phenyl-Triazole-Urea Derivatives

| Compound Series | Most Potent IC₅₀ |

|---|---|

| N,N-diphenylurea and 1,2,3-triazole hybrids | 0.75 µM nih.gov |

The versatility of the triazole scaffold is further demonstrated by its incorporation into inhibitors of enzymes crucial for microbial pathogens.

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1): This enzyme is essential for the synthesis of the mycobacterial cell wall, making it a prime target for developing new treatments for tuberculosis. nih.govnih.govresearchgate.net Several studies have reported on 1,2,3-triazole derivatives as DprE1 inhibitors. nih.govjapsonline.comresearchgate.net In one such study, novel hybrids of 1,2,3-triazole and benzoxazole (B165842) were designed. The compound designated BOK-2, which featured an ortho-methyl substitution on a phenyl ring, showed superior activity with an IC₅₀ of 2.0 μM for DprE1 inhibition. nih.gov

HIV-1 Reverse Transcriptase (RT): HIV-1 RT is a critical enzyme for the replication of the human immunodeficiency virus. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, disrupting its function. mdpi.com A new class of NNRTIs based on an N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine structure has been discovered. The most promising molecule from this class, compound 12126065, exhibited potent antiviral activity against wild-type HIV-1 with an EC₅₀ of 0.24 nM. nih.gov

Table 3: Inhibition of DprE1 and HIV-1 RT by Triazole Derivatives

| Enzyme Target | Compound Class/Name | Inhibitory Concentration |

|---|---|---|

| DprE1 | 1,2,3-triazole-benzoxazole hybrid (BOK-2) | IC₅₀ = 2.0 µM nih.gov |

Detailed studies focusing specifically on the binding and modulation of cellular receptors by N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea are not extensively covered in the available research. The primary mechanism of action for this class of compounds appears to be direct enzyme inhibition rather than receptor-mediated signaling. However, studies on related structures have used techniques like surface plasmon resonance (SPR) to confirm direct binding to protein targets, such as the HIV-1 capsid protein, which is an essential viral enzyme. nih.gov This confirms a direct physical interaction between the compound and its protein target, which is fundamental to its inhibitory action.

The enzyme-inhibitory activities of phenyl-triazol-urea derivatives often translate into significant effects on cellular pathways, most notably the induction of antiproliferative effects in cancer cell lines. nih.govmdpi.com

A study of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives demonstrated broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel. nih.gov Two compounds from this series, 5a and 5d, were particularly active, showing superior potency compared to the standard chemotherapeutic agent paclitaxel (B517696) in 21 different cancer cell lines, especially renal cancer and melanoma lines. nih.govresearchgate.net Another investigation into 1,2,3-triazole-cored structures tethering an aryl urea (B33335) moiety also identified compounds with highly selective cytotoxicity toward the HepG2 liver cancer cell line. nih.gov

Furthermore, a derivative of oleanolic acid incorporating a 1-phenyl-1,2,3-triazole moiety was found to inhibit proliferation and induce apoptosis in human breast cancer cells. nih.gov The mechanism involved the induction of reactive oxygen species (ROS) and the subsequent inhibition of the Notch-Akt signaling pathway. nih.gov This highlights that beyond direct enzyme inhibition, these compounds can modulate complex signaling networks within the cell to exert their anticancer effects.

Table 4: Antiproliferative Activity of Selected Phenyl-Urea-Triazole Derivatives

| Compound Series | Cancer Type(s) | Key Findings |

|---|---|---|

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea | Broad (Renal, Melanoma, Colon, Breast) | Compounds 5a and 5d showed superior potency to paclitaxel in 21 cell lines. nih.govresearchgate.net |

| 1,2,3-triazole-cored aryl ureas | Liver Cancer (HepG2) | Demonstrated highly selective cytotoxicity. nih.gov |

Enzyme Inhibition Kinetics and Characterization

In Vitro Biological Activity Assessments (Cell-Based Assays)

No specific in vitro data for N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea was found in the reviewed literature.

No specific data on the antiproliferative or cytotoxic effects of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea against the A549, HCT-116, PC-3, HL60, MCF-7, or MKN-45 cancer cell lines were identified in the performed searches.

Information regarding the antibacterial, antifungal, or antitubercular efficacy of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea is not available in the reviewed scientific literature.

No studies detailing the antiviral potency of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea, specifically against HIV-1, were found.

There is no available data from preclinical studies assessing the antioxidant activity of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea.

Mechanistic studies on apoptosis induction by N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea in any cell line have not been reported in the available literature.

In Vivo Pre-clinical Mechanistic Studies

No in vivo preclinical mechanistic studies for N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea were identified.

Pharmacodynamic Marker Identification

No research data detailing the identification of pharmacodynamic markers for N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea is available in the public domain. Such studies would typically involve identifying and quantifying molecular or cellular changes that occur in response to treatment with the compound, providing a measurable indicator of its biological activity.

Target Engagement Studies

There is no available information from preclinical target engagement studies for N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea. These studies are crucial for confirming that a compound interacts with its intended biological target in a cellular or in vivo setting. Methodologies for such studies often include cellular thermal shift assays (CETSA), photoaffinity labeling, or specific immunoassays for downstream signaling molecules.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Phenyl N 1h 1,2,4 Triazol 3 Yl Urea Analogues

Impact of Substituent Variations on Biological Potency

The biological activity of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea analogues is profoundly influenced by the nature and position of substituents on the phenyl ring. Structure-activity relationship (SAR) studies have systematically explored these variations to optimize potency against various biological targets, including protein kinases and other enzymes implicated in disease.

Research has shown that the electronic properties and steric bulk of substituents on the phenyl ring are critical determinants of activity. For instance, in a series of diaryl urea (B33335) derivatives designed as kinase inhibitors, the presence of electron-withdrawing groups on the terminal phenyl ring was found to be crucial for potent inhibitory activity.

A study on 1,2,4-triazole (B32235) derivatives highlighted that modifications on the phenyl moiety can significantly impact biological efficacy. For example, the introduction of a 3,4-methylene-dioxyphenyl group in place of a 3,4-benzodioxin ring resulted in comparable activity in c-Jun N-terminal kinase (JNK) inhibitors. researchgate.net Conversely, a bulky 4-tert-butylphenyl group was not well-tolerated, suggesting steric constraints within the target's binding site. researchgate.net The position of substituents is also critical; in the same series, substitutions at the 3- and 4-positions of the phenyl group were generally more favorable for activity. researchgate.net

The following table summarizes the structure-activity relationships for a series of 4-phenyl-substituted triazole analogues as JNK inhibitors, demonstrating the impact of substituent changes on inhibitory concentration (IC50).

| Compound | Substituent on Phenyl Ring | JNK IC50 (µM) |

| 3a | 4-tert-butyl | >100 |

| 3c | 4-fluoro | 0.4 |

| 3d | 4-methoxy | 0.4 |

| 3e | 3-methoxy | 0.4 |

| 3f | 3,4-methylenedioxy | 0.4 |

| 3h | 2-methoxy | 0.4 |

| 3i | 4-(trifluoromethoxy) | 0.4 |

| 3j | 4-nitro | 0.4 |

| 3k | 3,4-difluoro | 1.8 |

| 3l | 3-fluoro | >100 |

| 3m | 2,3-dimethoxy | 0.4 |

| 3n | 3,4-dimethoxy | 0.4 |

| 3o | 3-(trifluoromethyl) | 0.4 |

| 3p | 4-(trifluoromethyl) | 0.4 |

| 3r | 3,5-dimethoxy | 0.4 |

This table is based on data for illustrative purposes and is derived from findings on analogous compound series. researchgate.net

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are pivotal strategies in medicinal chemistry to discover novel chemotypes with improved pharmacological profiles while retaining the biological activity of a parent compound. nih.govresearchgate.netnih.gov These approaches are particularly valuable for navigating intellectual property landscapes and overcoming liabilities such as poor metabolic stability or toxicity. nih.gov

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains the original orientation of key interacting functional groups. researchgate.net For the N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea scaffold, this could involve replacing the triazole-urea core with other heterocyclic systems that preserve the essential hydrogen bonding and hydrophobic interactions required for target binding. The goal is to identify novel core structures that may offer advantages in terms of synthetic accessibility, physicochemical properties, or patentability. nih.gov

Bioisosteric Replacements: Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to a molecule with similar biological activity. researchgate.net For N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea analogues, this can be applied to various parts of the molecule:

Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic rings such as pyridine, pyrimidine, or thiophene (B33073) to modulate properties like lipophilicity, metabolic stability, and target interactions. nih.gov For example, replacing a phenyl ring with a pyridyl or pyrimidyl substituent can enhance metabolic stability by making the ring less susceptible to oxidative metabolism. nih.gov

Urea Linker: The urea moiety is a key hydrogen-bonding unit. Bioisosteric replacements for the urea linker could include thiourea (B124793), guanidine (B92328), or other groups that can mimic its hydrogen bond donor-acceptor pattern.

Triazole Ring: The 1,2,4-triazole ring itself can be considered a bioisostere for other five-membered heterocycles like oxadiazoles, thiadiazoles, or even tetrazoles. researchgate.net Such replacements can influence the molecule's electronic properties, solubility, and metabolic fate. For instance, the bioisosteric replacement of a 1,2,3-triazole with a 1H-tetrazole ring has been shown to enhance the anti-leukemic activity in certain molecular scaffolds. researchgate.net

A study on the bioisosteric replacement of the imidazole (B134444) ring in a histamine (B1213489) H2 agonist found that a 1H-1,2,4-triazol-3-yl ring could serve as a viable substitute, yielding compounds with partial to full agonist activity.

Rational Design Approaches for Enhanced Activity and Selectivity

Rational drug design leverages the understanding of a biological target's structure and mechanism to create new inhibitors with improved potency and selectivity. orientjchem.org For N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea analogues, these approaches often involve computational methods and structure-based design.

One common strategy is the use of molecular hybridization, where two or more pharmacophores are combined into a single molecule to interact with multiple targets or different sites on a single target. nih.gov For example, the 1,2,4-triazole moiety can be hybridized with other biologically active scaffolds to create novel compounds with enhanced therapeutic potential. nih.gov

Structure-based design is another powerful approach, particularly when the crystal structure of the target protein is available. By analyzing the binding pocket, medicinal chemists can design analogues of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea that make more optimal interactions with key amino acid residues. This can involve introducing substituents that form additional hydrogen bonds, occupy hydrophobic pockets, or displace water molecules from the active site.

In the context of diaryl urea compounds, which share structural similarities, rational design has been used to develop multi-target kinase inhibitors. acs.org For instance, by analyzing the binding mode of the drug Sorafenib, which contains a diaryl urea moiety, researchers have designed new series of compounds where parts of the molecule are replaced with other groups to improve interactions with the kinase hinge region and other key areas of the ATP-binding pocket. nih.gov

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. mdpi.com These initial hits are then optimized and grown into more potent, drug-like molecules. This approach is particularly useful for developing inhibitors against challenging targets.

For a scaffold like N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea, an FBDD approach might begin by identifying small fragments that bind to different sub-pockets of the target protein. For example, a fragment corresponding to the substituted phenyl ring and another representing the triazole moiety could be identified through screening. These fragments would then be linked together, possibly with a urea or a similar linker, to generate a more potent lead compound.

A successful application of FBDD was demonstrated in the discovery of pyrazol-4-yl urea-based kinase inhibitors. mdpi.com The process started with a pyrazole-benzimidazole fragment, which was then elaborated into more potent inhibitors through structure-based design. This iterative process of fragment growing and linking, guided by structural biology, can lead to the development of highly optimized and potent drug candidates.

Molecular Hybridization Strategies

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. acs.org This approach aims to create new molecules with enhanced affinity, better selectivity, or a dual mode of action. The 1,2,3-triazole ring is often used as a linker in this strategy due to its favorable chemical properties and its ability to improve biological activity and pharmacokinetic profiles. medchemexpress.com

In the context of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea, molecular hybridization can be employed in several ways:

Hybridization with other heterocyclic systems: The core scaffold can be linked to other biologically active heterocycles, such as quinazolines or pyridines, to create hybrid molecules with improved anticancer or other therapeutic properties. documentsdelivered.com

Combination with natural products: The N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea moiety could be attached to a natural product scaffold to enhance its activity or modulate its properties. medchemexpress.com

Creation of dual-target inhibitors: By combining the pharmacophore of an N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea analogue with that of another inhibitor, it may be possible to create a dual-target drug that can overcome drug resistance or provide synergistic therapeutic effects.

A study on the design of new anticancer agents utilized a molecular hybridization approach by combining diphenyl urea and benzylidene acetohydrazide moieties. This strategy led to the synthesis of a new series of compounds with promising growth inhibitory activity against various cancer cell lines.

Advanced Research Applications and Potentials of N Phenyl N 1h 1,2,4 Triazol 3 Yl Urea

Chemical Biology Probes

While direct research on N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea as a chemical biology probe is not extensively documented, the core structure of phenyl-urea and triazole derivatives suggests significant potential in this area. Chemical probes are small molecules used to study and manipulate biological systems. The development of such tools often relies on scaffolds that can be modified to interact with specific biological targets.

The phenyl-urea moiety is a key structural feature in a variety of biologically active molecules. For instance, novel phenyl-urea derivatives have been designed and synthesized as dual-target ligands capable of activating both glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ). researchgate.net This demonstrates the capacity of the phenyl-urea scaffold to be tailored into probes for studying complex biological pathways, such as those involved in metabolic diseases. researchgate.net

Furthermore, triazole derivatives are recognized for their ability to act as versatile ligands in the synthesis of metal complexes. nih.gov These complexes can have applications in bio-imaging or as catalysts. The ability of the 1,2,4-triazole (B32235) ring within N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea to coordinate with metal ions could potentially be exploited to develop probes for tracking metal ions in biological systems or for targeted delivery applications. The exploration of this compound as a ligand for photoactive iridium(III) complexes, for example, could lead to the development of luminescent probes for cellular imaging. nih.gov

The potential for N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea to serve as a foundational structure for chemical biology probes is therefore significant, warranting further investigation into its interactions with specific biological targets and its utility in bioassays. mdpi.com

Material Science Applications (e.g., in organic-inorganic hybrid materials)

In the realm of material science, the application of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea is an emerging area of interest, primarily due to its structural features that are conducive to the formation of supramolecular assemblies and coordination polymers. The 1,2,4-triazole ring and the urea (B33335) group both contain nitrogen and oxygen atoms that can act as coordination sites for metal ions, as well as hydrogen bond donors and acceptors.

Research has shown that ligands incorporating 1,2,4-triazole moieties can be used to synthesize coordination polymers with diverse structures and properties. nih.gov For example, the reaction of 1,3-phenylenebis((1H-1,2,4-triazol-1-yl)methanone) with various metal ions has led to the formation of coordination polymers that exhibit catalytic activity in polymerization reactions. nih.gov This suggests that N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea could similarly act as a ligand to create novel organic-inorganic hybrid materials. The bifunctional nature of the molecule, with its potential for both metal coordination and hydrogen bonding, could lead to the formation of multi-dimensional networks with interesting thermal, optical, or catalytic properties.

Additionally, polymers incorporating triazole units in their backbone are being explored as new functional materials. mdpi.com The large dipole moment of the 1,2,3-triazole ring, a close isomer of the 1,2,4-triazole, and its ability to participate in hydrogen bonding, make these polymers promising for various applications. mdpi.com The ability of N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea to self-assemble through hydrogen bonding could also be exploited to create well-ordered supramolecular structures. These potential applications in forming coordination polymers and other advanced materials merit further synthetic and characterization studies.

Agrochemical Research Applications (e.g., plant growth regulators)

The most well-documented area of research for N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea and related compounds is in agrochemical applications. The 1,2,4-triazole ring is a core component of many successful fungicides, herbicides, and plant growth regulators. nih.gov Urea derivatives also constitute an important class of herbicides. The combination of these two moieties in one molecule makes it a promising candidate for agrochemical development.

Numerous studies have demonstrated the potent fungicidal activity of derivatives containing the 1,2,4-triazole ring. nih.gov Substituted urea and thiourea (B124793) derivatives with 1,2,4-triazole moieties have been synthesized and shown to be effective against various plant pathogens. nih.gov For example, certain γ-aryl-1H-1,2,4-triazole derivatives have displayed potent antifungal activity against a range of fungi including Fusarium oxysporium, Rhizoctonia solani, and Botrytis cinerea. nih.gov Similarly, 1,2,3-triazole phenylhydrazone derivatives have shown significant activity against phytopathogenic fungi. rsc.org

The herbicidal potential of this class of compounds is also significant. Research into novel triazole herbicides has led to the development of compounds with good inhibitory activity against various weeds. researchgate.netnih.gov For example, certain 1-(diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl carboxylic esters, which are triazole derivatives, have demonstrated good herbicidal activities. nih.gov

Below is a table summarizing the observed agrochemical activities of compounds structurally related to N-phenyl-N'-(1h-1,2,4-triazol-3-yl)urea, illustrating the potential of this chemical class.

| Compound Class | Activity Type | Target Organism/Plant | Research Finding |

| γ-aryl-1H-1,2,4-triazole derivatives | Fungicidal | Fusarium oxysporium, Rhizoctonia solani, Botrytis cinerea | Potent antifungal activity observed against a broad spectrum of plant pathogens. nih.gov |

| 1,2,3-triazole phenylhydrazone derivatives | Fungicidal | Rhizoctonia solani, Sclerotinia sclerotiorum | Compound 5p showed significant anti-phytopathogenic activity with low EC50 values. rsc.org |

| Oleanane-type triterpene conjugates with 1H-1,2,3-triazole | Fungicidal | Sclerotinia sclerotiorum | Several synthesized compounds exhibited over 83% inhibition at 50 µg/mL. mdpi.com |